

An In-depth Technical Guide to the Spectroscopic Characterization of Dibromomethane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Dibromomethane
CAS No.:	4371-77-1
Cat. No.:	B7768877

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Introduction: **Dibromomethane** (CH_2Br_2), also known as methylene bromide, is a halogenated hydrocarbon with applications as a solvent, in organic synthesis, and as a component in motor fuels.[1] Its simple, symmetric structure makes it an excellent model compound for demonstrating the principles of spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for researchers in chemical synthesis, materials science, and drug development to ensure purity, verify structure, and monitor reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **dibromomethane**, grounded in fundamental principles and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nucleus

NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. For **dibromomethane**, both proton (^1H) and carbon-13 (^{13}C) NMR are essential for structural confirmation.

Expertise & Experience: The Causality of Chemical Shifts

The presence of two highly electronegative bromine atoms significantly influences the electronic environment of the neighboring protons and carbon. This electronegativity withdraws electron density from the central carbon and its attached protons, a phenomenon known as deshielding. In an NMR spectrometer's magnetic field, deshielded nuclei experience a stronger effective magnetic field and thus resonate at a higher frequency, or "downfield." This deshielding effect is the primary determinant of the chemical shifts observed for **dibromomethane**.^{[2][3][4]}

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a self-validating system for obtaining high-quality NMR data.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **dibromomethane**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in ^1H NMR, preventing solvent signals from obscuring the analyte peaks.^[5]
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a universal reference point.^[5]
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - "Lock" the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment.

- "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks. Poor shimming is a common source of unreliable data.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a concentrated sample.
 - Acquire the broadband proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C (~1.1%), more scans (e.g., 128 or more) are required to achieve an adequate signal-to-noise ratio.[3]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratio of protons.

Data Presentation: ^1H and ^{13}C NMR of Dibromomethane

Parameter	^1H NMR	^{13}C NMR
Chemical Shift (δ)	~4.95 ppm	~21.6 ppm
Solvent	CDCl_3	CDCl_3
Multiplicity	Singlet (s)	Singlet (s)
Integration	2H	1C

Note: The exact chemical shift can vary slightly based on solvent and concentration.

Trustworthiness: Interpretation of NMR Spectra

- ¹H NMR Spectrum: The spectrum exhibits a single peak (a singlet) at approximately 4.95 ppm.[6]
 - Causality: The two protons in **dibromomethane** are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they resonate at the same frequency, producing a single signal.[7] Furthermore, as there are no adjacent, non-equivalent protons, no spin-spin splitting occurs, resulting in a singlet. The downfield chemical shift (~4.95 ppm) is a direct consequence of the significant deshielding caused by the two adjacent bromine atoms.[8]
- ¹³C NMR Spectrum: The spectrum shows a single resonance at approximately 21.6 ppm.
 - Causality: Similar to the protons, the molecule contains only one unique carbon environment. The electronegative bromine atoms deshield the carbon nucleus, shifting its resonance downfield from where a typical alkane carbon would appear (e.g., methane at -2.3 ppm). This "heavy atom effect" from bromine influences the carbon's chemical shift.[9][10]

Visualization: Structure of Dibromomethane

Caption: Molecular structure of **dibromomethane** (CH₂Br₂).

Infrared (IR) Spectroscopy: Observing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is a powerful tool for identifying the functional groups present.

Expertise & Experience: The Physics of Bond Vibrations

The C-H and C-Br bonds in **dibromomethane** are not static; they stretch, bend, and wag at specific frequencies determined by the masses of the atoms and the strength of the bonds. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the IR spectrum. For alkyl halides, the most diagnostically useful vibrations are the C-H wagging of the -CH₂X group and the C-X stretching vibrations.[11][12]

Experimental Protocol: Acquiring a Liquid-Film IR Spectrum

- Sample Preparation:
 - Place one clean, dry salt plate (e.g., KBr or NaCl) on a flat surface. Salt plates are used because they are transparent to infrared radiation.^[13]
 - Apply one or two drops of liquid **dibromomethane** to the center of the plate.
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which can crack the plates.
- Data Acquisition:
 - Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the major absorption bands and record their wavenumbers (in cm⁻¹).
 - Correlate these bands with known vibrational frequencies for specific functional groups.

Data Presentation: Characteristic IR Absorptions of Dibromomethane

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3050	C-H Asymmetric Stretch	Medium
~2980	C-H Symmetric Stretch	Medium
~1220	CH ₂ Wagging (-CH ₂ X)	Strong
~640	C-Br Asymmetric Stretch	Strong
~580	C-Br Symmetric Stretch	Strong

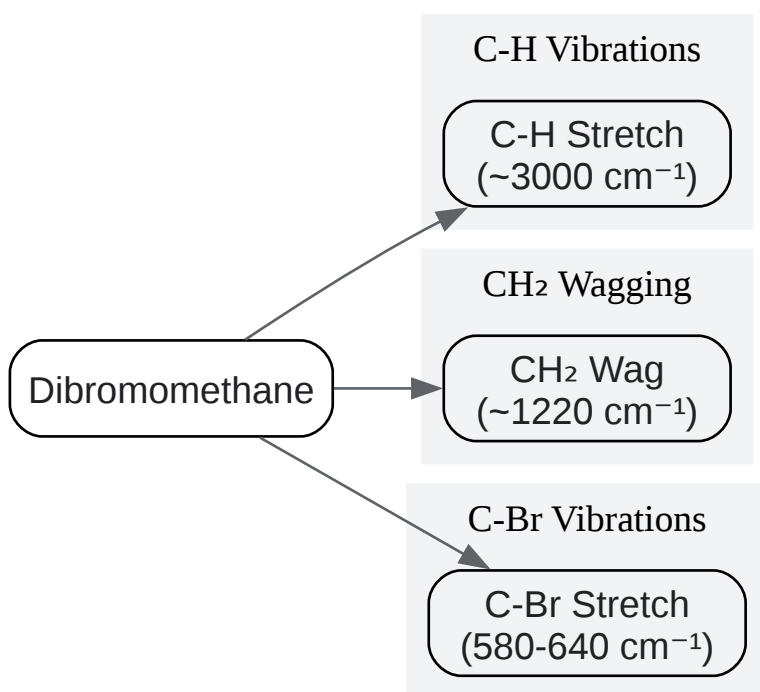
Source: Data compiled from NIST Chemistry WebBook and general ranges for alkyl halides.
[\[12\]](#)[\[13\]](#)[\[14\]](#)

Trustworthiness: Interpretation of the IR Spectrum

The IR spectrum of **dibromomethane** is characterized by a few strong, distinct peaks.

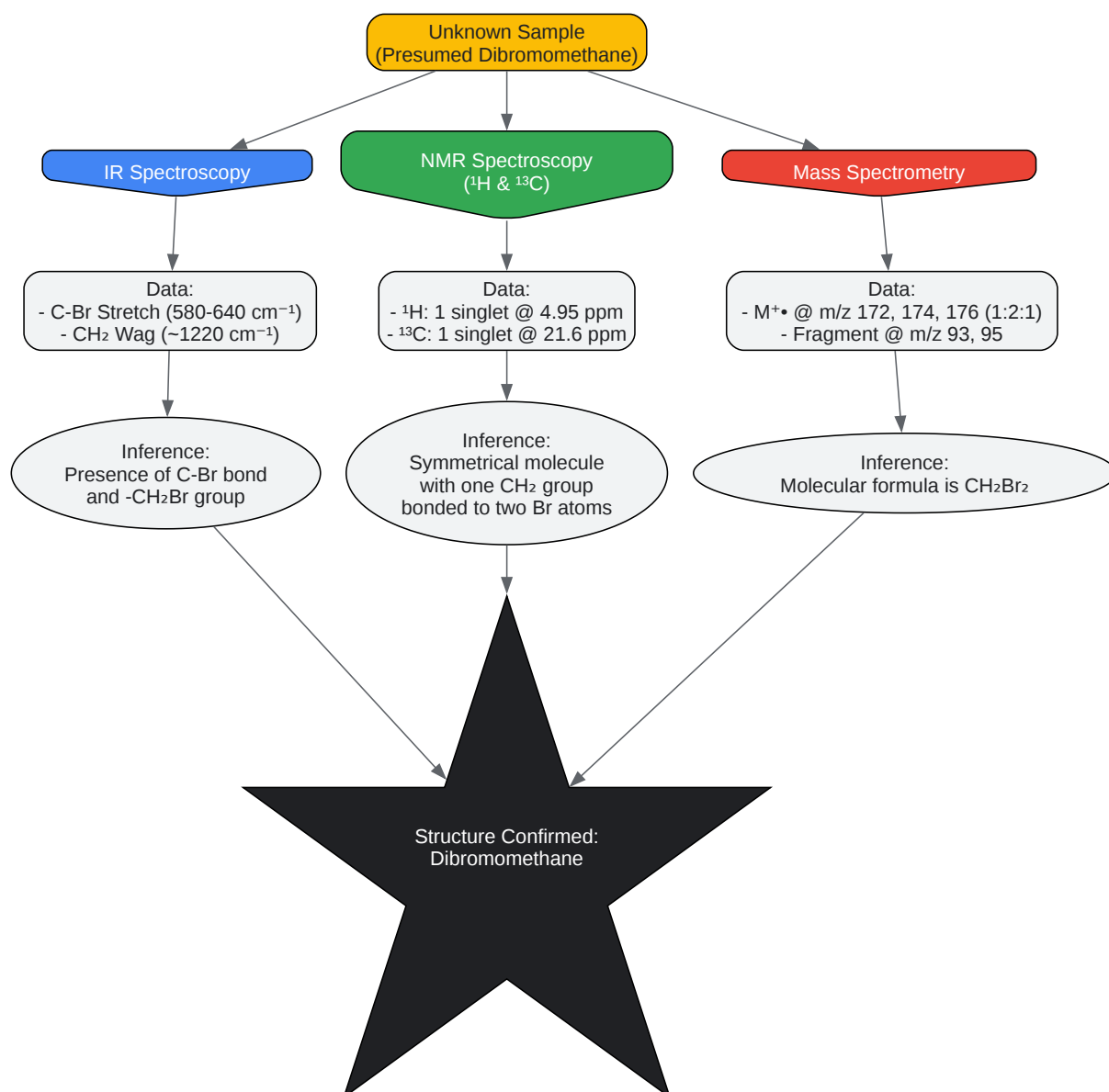
- C-H Vibrations: The peaks above 2900 cm⁻¹ are characteristic of C-H stretching vibrations.
- Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains vibrations that are unique to the molecule as a whole.
 - CH₂ Wagging: A strong absorption around 1220 cm⁻¹ is indicative of the CH₂ wagging motion, which is characteristic for terminal alkyl halides.[\[11\]](#)[\[13\]](#)
 - C-Br Stretching: The most prominent features for identifying **dibromomethane** are the strong absorption bands in the 700-500 cm⁻¹ range.[\[12\]](#)[\[13\]](#) These peaks, found around 640 cm⁻¹ and 580 cm⁻¹, are due to the asymmetric and symmetric stretching of the C-Br bonds, respectively. The low frequency of these vibrations is a direct result of the large mass of the bromine atom.[\[15\]](#)

Visualization: Key Vibrational Modes



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- [To cite this document: BenchChem. \[An In-depth Technical Guide to the Spectroscopic Characterization of Dibromomethane\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b7768877/docs#an-in-depth-technical-guide-to-the-spectroscopic-characterization-of-dibromomethane\]](#)

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